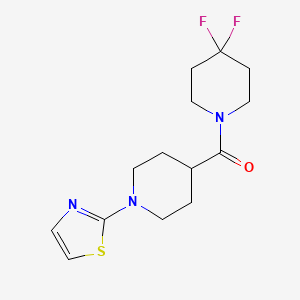![molecular formula C12H16BrN5OS B12264134 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one](/img/structure/B12264134.png)
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a brominated pyrimidine ring, an azetidine ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting from commercially available precursors One common route involves the bromination of 2-(methylsulfanyl)pyrimidine, followed by the formation of the azetidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the de-brominated product.
Substitution: Formation of azido or thiolated derivatives.
Scientific Research Applications
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleophilic sites on enzymes or receptors, while the azetidine and piperazinone rings can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylsulfanyl)pyrimidin-4-ol: Shares the brominated pyrimidine core but lacks the azetidine and piperazinone rings.
2-Methylsulfanyl-pyrimidin-4-ol: Similar structure without the bromine atom.
5-Chloro-2-(methylsulfanyl)pyrimidin-4-ol: Chlorinated analog with similar properties.
Uniqueness
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine and piperazinone rings enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research.
Properties
Molecular Formula |
C12H16BrN5OS |
|---|---|
Molecular Weight |
358.26 g/mol |
IUPAC Name |
4-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C12H16BrN5OS/c1-20-12-15-4-9(13)11(16-12)18-5-8(6-18)17-3-2-14-10(19)7-17/h4,8H,2-3,5-7H2,1H3,(H,14,19) |
InChI Key |
ZEQDBNOVCVISRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)N3CCNC(=O)C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264055.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)
![1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264063.png)


![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]oxolan-3-ol](/img/structure/B12264071.png)
![4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
![1-(Pyridin-2-yl)-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264088.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12264093.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12264100.png)
![4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12264106.png)
![N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264109.png)
![4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264117.png)
